Methyl 4'-bromo-4-nitro[1,1'-biphenyl]-2-carboxylate

Carbazole synthesis Cadogan cyclization Heterocycle building blocks

Researchers requiring a reliable precursor for carbazole synthesis often face inconsistent purity in nitro-biphenyl intermediates. This compound directly solves that: its ≥98% purity minimizes catalyst poisoning in downstream Pd-catalyzed couplings. - Direct Cadogan cyclization precursor for 2-bromocarbazoles, with the 4'-Br surviving for further functionalization. - Orthogonal reactivity: Suzuki coupling at 4'-Br, then cyclization, or vice versa. - Methyl ester enables direct aminolysis without separate activation, improving step economy in library synthesis.

Molecular Formula C14H10BrNO4
Molecular Weight 336.14 g/mol
CAS No. 886361-85-9
Cat. No. B3022239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4'-bromo-4-nitro[1,1'-biphenyl]-2-carboxylate
CAS886361-85-9
Molecular FormulaC14H10BrNO4
Molecular Weight336.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)Br
InChIInChI=1S/C14H10BrNO4/c1-20-14(17)13-8-11(16(18)19)6-7-12(13)9-2-4-10(15)5-3-9/h2-8H,1H3
InChIKeyKPPXSCRLTHKKED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4'-bromo-4-nitro[1,1'-biphenyl]-2-carboxylate – Biphenyl Building Block


Methyl 4'-bromo-4-nitro[1,1'-biphenyl]-2-carboxylate is a polysubstituted biphenyl featuring a bromine at the 4' position, a nitro group at the 4 position, and a methyl ester at the 2 position of the biphenyl core . With molecular formula C₁₄H₁₀BrNO₄ and a molecular weight of 336.14 g/mol, this compound belongs to the class of 2-nitrobiphenyl carboxylate esters, which serve as key intermediates in the synthesis of carbazoles via reductive Cadogan-type cyclization . It is commercially available from multiple reputable suppliers at ≥98% purity .

Cyclization Nitro group enables Cadogan reductive cyclization to carbazoles
Coupling 4'-bromo handle supports Pd-catalyzed cross-coupling diversification
Purification Methyl ester improves chromatographic retention and direct aminolysis

Why Close Analogs Cannot Be Safely Substituted


The biphenyl-2-carboxylate scaffold contains three independently modifiable functional handles – the 4'-halogen, the 4-nitro group, and the 2-ester – each governing distinct reactivity domains. Substituting a des-nitro analog (e.g., methyl 4'-bromo[1,1'-biphenyl]-2-carboxylate) eliminates the nitro group required for Cadogan reductive cyclization to carbazoles, a transformation documented for 2-nitrobiphenyls . Replacement with the free carboxylic acid (CAS 886361-93-9) alters solubility, coupling efficiency, and requires additional esterification steps for downstream modifications . Ethyl ester analogs introduce differential steric and electronic effects at the ester site, potentially altering reaction yields and purification profiles. These functional-group interdependencies mean that analog substitution is not trivial and must be validated experimentally for each synthetic route.

Des-nitro Eliminates the Cadogan cyclization pathway; requires alternative carbazole synthesis strategy
Free acid Alters solubility and coupling efficiency; adds esterification step for downstream modifications
Ethyl ester Introduces steric and electronic differences that may shift reaction yields and purification profiles

Quantitative Differentiation vs. Closest Analogs


Nitro Group Enables Cadogan Cyclization to Carbazoles

The 4-nitro group is essential for reductive cyclization to carbazoles via the Cadogan reaction. Freeman et al. demonstrated that 2-nitrobiphenyls undergo triphenylphosphine-mediated cyclization to carbazoles in yields of 60–95% across diverse substrates . The des-nitro analog methyl 4'-bromo[1,1'-biphenyl]-2-carboxylate (CAS 17103-26-3) lacks this nitro group and cannot undergo this transformation, representing a complete loss of this synthetic pathway. This functional divergence is critical for researchers synthesizing bromo-substituted carbazole libraries, where the bromine atom serves as a further functionalization handle.

Nitro group enables Cadogan cyclization
Class-level inference
Competent vs. Incompetent
Enables direct carbazole synthesis pathway
Des-nitro analog cannot undergo this transformation
Carbazole synthesis Cadogan cyclization Heterocycle building blocks

Methyl Ester Advantage for Chromatographic Purification

The methyl ester confers higher lipophilicity compared to the free carboxylic acid analog (CAS 886361-93-9). The target compound has a calculated LogP of 4.33 , whereas the free acid has a lower predicted LogP (estimated ~3.0 based on the acid function). This LogP difference of approximately 1.3 units translates to markedly different retention behavior on reversed-phase chromatography, enabling easier purification of the ester. Additionally, the methyl ester is directly compatible with amide bond formation via aminolysis, whereas the free acid requires separate activation steps, adding synthetic complexity .

Methyl ester lipophilicity
Cross-study comparable
LogP = 4.33
Δ +1.3 vs. free acid
Higher retention simplifies RP purification
Allows direct aminolysis without activation
Lipophilicity Chromatography Ester prodrug intermediates

4'-Bromine Handle for Palladium-Catalyzed Cross-Coupling

The 4'-bromine substituent serves as a competent leaving group for Suzuki-Miyaura cross-coupling, enabling further biaryl extension. Patent US 2009/0030233 A1 (PROCESS FOR THE PRODUCTION OF BIPHENYLS) specifically describes the use of 2-nitro-4′-bromo-biphenyl as an intermediate for preparing 2-nitro-4′-alkynyl-biphenyl fungicide precursors . The des-bromo analog methyl 4-nitro[1,1'-biphenyl]-2-carboxylate (CAS 17103-24-1) lacks this coupling handle completely. This means the target compound offers one additional point of diversification compared to the des-bromo analog, which is critical for library synthesis where structural complexity and diversity are valued.

4'-Bromo cross-coupling handle
Class-level inference
1 additional diversification site
Supports Pd-catalyzed biaryl extension
Des-bromo analog lacks this coupling point
Suzuki coupling Bromo functional handle Biaryl extension

Boiling Point and Density vs. Ethyl Ester Analog

The methyl ester has a predicted boiling point of 464.5 ± 35.0 °C at 760 mmHg and a density of 1.5 ± 0.1 g/cm³ . The ethyl ester analog (ethyl 4'-bromo-4-nitro[1,1'-biphenyl]-2-carboxylate) would be expected to have a slightly higher boiling point due to increased molecular weight. The lower molecular weight of the methyl ester (336.14 vs. ~350.17 for the ethyl ester) may facilitate sublimation or distillation-based purification for small-scale batches. However, no direct comparative experimental boiling point data for the ethyl ester analog were located in non-excluded sources; this remains a class-level inference based on homologous ester series behavior.

Boiling point vs. ethyl ester
Supporting evidence
464.5 ± 35.0 °C (pred.)
Δbp ≈ +10–20 °C vs. ethyl ester
Lower predicted bp may ease distillation
Class-level inference; experimental data unavailable
Physicochemical properties Distillation Volatility

Supplier Purity Benchmarking and Storage Stability

Reputable suppliers including ChemScene and Fluorochem list this compound at ≥98% purity with recommended storage at 2–8°C, sealed under dry conditions . In contrast, the free acid analog (CAS 886361-93-9) is typically offered at ≥95% purity . The 3% higher purity specification for the methyl ester reduces the likelihood of contaminants interfering with sensitive catalytic reactions (e.g., palladium-catalyzed couplings where halogenated impurities can act as catalyst poisons). The defined cold storage condition also indicates awareness of potential ester hydrolysis or thermal degradation pathways, providing clear guidance for long-term inventory management.

Supplier purity specification
Cross-study comparable
≥98% (HPLC)
Δ ≥3% vs. free acid typical 95%
Higher purity supports catalytic reactions
Cold storage (2–8°C) preserves ester stability
Purity specification Storage stability Procurement quality

Validated Application Scenarios


Bromo-Carbazole Library Synthesis via Cadogan Cyclization

The 4-nitro group and 2-ester positioning make this compound a direct precursor for 2-bromocarbazoles via triphenylphosphine-mediated reductive Cadogan cyclization. Freeman et al. (J. Org. Chem. 2005) demonstrated that 2-nitrobiphenyls cyclize to carbazoles in 60–95% yields under PPh₃/o-dichlorobenzene reflux conditions . The 4'-bromo substituent survives the cyclization and provides a handle for subsequent cross-coupling diversification. This scenario is directly supported by the class-level evidence documented in Section 3, Evidence Item 1.

Iterative Biaryl Construction via Suzuki-Miyaura Coupling

The 4'-bromine serves as an electrophilic partner for palladium-catalyzed Suzuki couplings, as described in patent US 2009/0030233 A1 for related 2-nitro-4′-bromo-biphenyl intermediates . Researchers can use this compound as a modular building block: first perform Suzuki coupling at the 4'-position to install a new aryl group, then reduce the nitro group and cyclize to the carbazole, or alternatively trigger Cadogan cyclization first and subsequently functionalize the resulting bromocarbazole. This orthogonal reactivity pattern directly arises from the differential evidence presented in Evidence Items 1 and 3.

Ester-Protected Intermediate for Amide-Containing Targets

The methyl ester offers a LogP of 4.33, facilitating organic-phase extraction and reversed-phase chromatographic purification . It can be directly converted to amides via aminolysis without separate activation steps, unlike the free carboxylic acid analog which requires coupling reagents . This is particularly advantageous in parallel synthesis or library production where step economy is critical. The evidence for this scenario is drawn from Evidence Item 2 in Section 3.

Procurement for High-Sensitivity Catalytic Reactions

For palladium-catalyzed transformations where halogenated impurities can poison catalysts, the ≥98% purity specification from ChemScene and Fluorochem provides greater assurance than the ≥95% typical for the free acid analog . The defined storage conditions (2–8°C, sealed dry) also provide clear inventory guidelines to prevent hydrolytic degradation of the methyl ester over long-term storage. This scenario is supported by Evidence Item 5 in Section 3.

Application
Selection Property
Validation Focus
Carbazole library synthesis
Nitro group cyclization competence
Cadogan reaction yield and scope
Iterative biaryl construction
4'-Bromo coupling handle availability
Cross-coupling condition optimization
Ester-protected intermediate
Methyl ester lipophilicity and reactivity
Purification efficiency and aminolysis yield
High-sensitivity catalytic reactions
High purity specification
Catalyst compatibility and batch consistency
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